molecular formula C18H21BrN4O2 B2633642 4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide CAS No. 2380166-67-4

4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide

Cat. No.: B2633642
CAS No.: 2380166-67-4
M. Wt: 405.296
InChI Key: DGWHBIFCXHPORC-UHFFFAOYSA-N
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Description

4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide is a complex organic compound that features a bromopyrimidine moiety linked to a piperidine ring via an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide typically involves multiple steps. One common approach starts with the bromination of pyrimidine to obtain 5-bromopyrimidine. This intermediate is then reacted with a piperidine derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carboxylate
  • 5-Bromo-2-(1-piperidinyl)pyrimidine
  • 4-(5-Bromopyrimidin-2-yl)morpholine

Uniqueness

4-[(5-bromopyrimidin-2-yl)oxy]-N-(2-phenylethyl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)oxy-N-(2-phenylethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O2/c19-15-12-21-17(22-13-15)25-16-7-10-23(11-8-16)18(24)20-9-6-14-4-2-1-3-5-14/h1-5,12-13,16H,6-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWHBIFCXHPORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Br)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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